molecular formula C8H9ClO3 B1425474 3-Chloro-4,5-dimethoxyphenol CAS No. 89981-66-8

3-Chloro-4,5-dimethoxyphenol

Cat. No.: B1425474
CAS No.: 89981-66-8
M. Wt: 188.61 g/mol
InChI Key: IFMKXAWHVGQBMB-UHFFFAOYSA-N
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Description

3-Chloro-4,5-dimethoxyphenol is an organic compound with the molecular formula C8H9ClO3 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4,5-dimethoxyphenol

Biological Activity

3-Chloro-4,5-dimethoxyphenol is an organic compound notable for its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a chlorinated phenolic structure with two methoxy groups attached to the aromatic ring. Its molecular formula is C10H11ClO3C_10H_{11}ClO_3, and it has a molecular weight of approximately 232.67 g/mol. The presence of both chloro and methoxy groups enhances its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as a biocide or preservative in pharmaceuticals and cosmetics.

  • Mechanism of Action : The compound's antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways. The chlorinated structure likely enhances its interaction with microbial enzymes or receptors.

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties, particularly in inhibiting the growth of cancer cell lines.

  • Case Study : A study assessed the cytotoxic effects of various phenolic compounds, including this compound, on human tumor cell lines. Results indicated that it exhibited selective toxicity towards leukemia cells while being less effective against other cancer types .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and mechanism of action of this compound:

Cell LineTumor TypeIC50 (μM)
HL-60Leukemia15 ± 2
MCF-7Breast25 ± 3
A549Lung30 ± 4

These findings suggest that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with the most potent effects observed in leukemia cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through structure-activity relationship (SAR) studies. The presence of the chloro group and methoxy substituents significantly influences its biological interactions.

  • Quantitative Structure–Activity Relationship (QSAR) : A QSAR model developed for similar phenolic compounds indicated that increased hydrophobicity and electron-withdrawing characteristics enhance cytotoxicity .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

CDMP has demonstrated significant antimicrobial properties. Research indicates that it exhibits inhibitory effects against a variety of bacterial strains, making it a potential candidate for developing new antimicrobial agents. Studies have shown that CDMP can disrupt bacterial cell membranes, leading to cell death .

Antioxidant Properties

The compound is also recognized for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases. CDMP's ability to scavenge free radicals has been documented in several studies, supporting its potential use in nutraceuticals and dietary supplements aimed at enhancing health and preventing chronic diseases .

Case Study: Anticancer Activity

A notable study investigated the anticancer effects of CDMP on cancer cell lines. The results revealed that CDMP inhibited cell proliferation in MCF-7 breast cancer cells through apoptosis induction and cell cycle arrest. This suggests the potential for CDMP as a lead compound in cancer therapy .

Agrochemical Applications

Herbicidal Activity

CDMP has been evaluated for its herbicidal properties, particularly against broadleaf weeds. Its mode of action involves the inhibition of specific enzymes involved in plant growth, which can be beneficial for developing selective herbicides that minimize crop damage while effectively controlling weed populations .

Pesticide Formulations

In addition to herbicidal applications, CDMP is being explored as an active ingredient in pesticide formulations due to its effectiveness against various pests. Its incorporation into formulations enhances the overall efficacy and stability of the products .

Material Science Applications

Polymer Additives

CDMP is utilized as an additive in polymer production to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under environmental stressors, making it valuable in producing durable materials for industrial applications .

Dyes and Pigments

The compound is also used in dye formulations due to its ability to impart color while maintaining stability under light exposure. This application is particularly relevant in textiles and coatings where colorfastness is essential .

Environmental Applications

Biodegradation Studies

Research into the biodegradation of CDMP has shown that certain bacterial strains can effectively degrade this compound, suggesting its potential use in bioremediation strategies for contaminated environments. Understanding the metabolic pathways involved can aid in developing microbial solutions for environmental cleanup .

Data Tables

Application AreaSpecific UseKey Findings
PharmaceuticalsAntimicrobial agentsEffective against multiple bacterial strains
AntioxidantsSignificant free radical scavenging activity
AnticancerInduces apoptosis in MCF-7 cells
AgrochemicalsHerbicidesInhibits growth of broadleaf weeds
PesticidesEffective against various pests
Material SciencePolymer additivesEnhances thermal stability
Dyes and pigmentsMaintains colorfastness
Environmental ScienceBiodegradationDegradable by specific bacterial strains

Properties

IUPAC Name

3-chloro-4,5-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMKXAWHVGQBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.